2-bromo-6-methanesulfonylbenzoic acid
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Overview
Description
2-bromo-6-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7BrO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by a bromine atom and a methanesulfonyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methanesulfonylbenzoic acid typically involves the bromination of 6-methanesulfonylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methanesulfonylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-azido-6-methanesulfonylbenzoic acid or 2-thiocyanato-6-methanesulfonylbenzoic acid.
Reduction: Formation of 2-bromo-6-methylbenzoic acid.
Oxidation: Formation of 2-bromo-6-methanesulfonylbenzenesulfonic acid.
Scientific Research Applications
2-bromo-6-methanesulfonylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-bromo-6-methanesulfonylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and methanesulfonyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-fluorobenzoic acid
- 2-bromo-6-methylbenzoic acid
- 2-bromo-6-chlorobenzoic acid
Uniqueness
2-bromo-6-methanesulfonylbenzoic acid is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and properties. The methanesulfonyl group is a strong electron-withdrawing group, making the compound more reactive towards nucleophilic substitution reactions compared to its analogs. Additionally, the combination of these functional groups can lead to unique biological activities and applications in various fields.
Properties
CAS No. |
1898310-47-8 |
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Molecular Formula |
C8H7BrO4S |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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